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molecular formula C10H10N2O4 B1365280 Methyl 6-nitroindoline-2-carboxylate CAS No. 428861-43-2

Methyl 6-nitroindoline-2-carboxylate

Cat. No. B1365280
M. Wt: 222.2 g/mol
InChI Key: PEFQAKIOILEYAZ-UHFFFAOYSA-N
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Patent
US09265841B2

Procedure details

Methyl 6-nitroindoline-2-carboxylate (258a) (0.233 g, 1.048 mmol) was dissolved in anhydrous tetrahydrofuran (4 ml) in a separate flask and cooled to 0° C. an ice bath. In another flask 4-(benzyloxy)-5-methoxy-2-nitrobenzoyl chloride (4) (0.371 g, 1.153 mmol) was dissolved in anhydrous tetrahydrofuran (4 ml) and cooled to 0° C. in an ice bath. To the flask containing the indoline was added triethylamine (0.438 ml, 3.15 mmol) via syringe and the acetyl chloride 4 was added quickly to the reaction mixture via cannula at 0° C. The reaction was stirred for 90 minutes at 0° C. and then at room temperature for an additional 1 hour. The reaction was then quenched with 5% HCl and extracted with ethyl acetate (3×). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by silica gel chromatography using 30% Acetone in hexane to give methyl 1-(4-(benzyloxy)-5-methoxy-2-nitrobenzoyl)-6-nitroindoline-2-carboxylate (258b) (0.220 g, 0.434 mmol, 41.4% yield) as a yellowish foam. 1H NMR (400 Hz, CDCl3): δ 3.30 (m, 1H), 3.60 (s, 3H), 3.69 (m, 1H), 3.86 (s, 3H), 4.64 (dd, 1H, J=2.4 Hz, 10.8), 5.23 (s, 2H), 7.31 (m, 1H), 7.46 (m, 6H), 7.99 (dd, 1H, J=2.0, 8.0 Hz), 9.04 (d, 1H, J=2.0 Hz). MS (m/z). found 530.1 ([M]++Na).
Quantity
0.233 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.371 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.438 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH:9]([C:13]([O:15][CH3:16])=[O:14])[NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:17]([O:24][C:25]1[C:33]([O:34][CH3:35])=[CH:32][C:28]([C:29](Cl)=[O:30])=[C:27]([N+:36]([O-:38])=[O:37])[CH:26]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.N1C2C(=CC=CC=2)CC1.C(N(CC)CC)C>O1CCCC1>[CH2:17]([O:24][C:25]1[C:33]([O:34][CH3:35])=[CH:32][C:28]([C:29]([N:10]2[C:11]3[C:7](=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=3)[CH2:8][CH:9]2[C:13]([O:15][CH3:16])=[O:14])=[O:30])=[C:27]([N+:36]([O-:38])=[O:37])[CH:26]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0.233 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CC(NC2=C1)C(=O)OC
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.371 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)Cl)C=C1OC)[N+](=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Step Four
Name
Quantity
0.438 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)Cl)C=C1OC)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 90 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. in an ice bath
WAIT
Type
WAIT
Details
at room temperature for an additional 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 5% HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)N2C(CC3=CC=C(C=C23)[N+](=O)[O-])C(=O)OC)C=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.434 mmol
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 41.4%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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